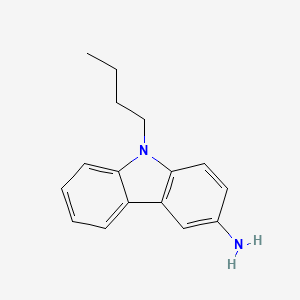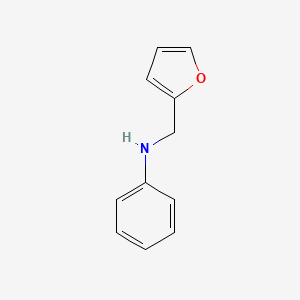
N-(2-Furylmethyl)-N-phenylamine
Übersicht
Beschreibung
N-(2-Furylmethyl)-N-phenylamine is a compound that is part of a broader class of furyl-containing molecules. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications in catalysis, pharmaceuticals, and materials science. The furyl group, a five-membered aromatic ring containing oxygen, is known to impart unique electronic and steric characteristics to molecules, influencing their reactivity and interaction with other chemical species.
Synthesis Analysis
The synthesis of furyl-containing compounds can be achieved through various methods. For instance, the Ag(I)-catalyzed tandem reaction of conjugated ene-yne-ketones has been shown to lead to the formation of 2-alkenylfurans, with 2-furylsilver carbene and phenyliodonium ylide as key intermediates . Additionally, (2-furyl)phenyl(2-pyridyl)phosphine, a related compound, has been synthesized by reacting 2-furyllithium with chlorophenyl(2-pyridyl)phosphine, demonstrating the versatility of furyl intermediates in synthesis . These methods highlight the synthetic accessibility of furyl derivatives through catalytic systems and organometallic intermediates.
Molecular Structure Analysis
The molecular and crystal structures of N-(furylmethyl)propan-2-aminium salts, which are structurally related to N-(2-Furylmethyl)-N-phenylamine, have been studied using X-ray diffraction. These studies have provided insights into the steric and electronic configurations of furyl-containing compounds and their salts, which can be correlated with their reactivity, such as their lack of reactivity in [4 + 2] cycloaddition reactions .
Chemical Reactions Analysis
Furyl-containing compounds participate in a variety of chemical reactions. For example, 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines have been synthesized through N-alkylation or N-arylation followed by Stille coupling, indicating the potential for furyl groups to engage in cross-coupling reactions . Furthermore, the metallation of 1-methyl-2-(furyl-2)imidazoles has been studied, revealing that the furan ring can be selectively metallated, which is a crucial step in many synthetic pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of furyl-containing compounds are influenced by the presence of the furyl group. For instance, the electrophilic substitution reactions of 2-phenyl-5-(2-furyl)imidazoles have been explored, showing that these compounds can undergo various reactions such as acylation, bromination, nitration, sulfonation, and hydroxymethylation . These reactions are indicative of the reactivity of the furyl group and its influence on the overall properties of the molecule.
Wissenschaftliche Forschungsanwendungen
Biomarker Detection in Human Urine
N-(2-Furylmethyl)-N-phenylamine plays a crucial role in biological metabolite sensing, particularly in the detection of p-aminophenol (PAP), a biomarker in human urine. Utilizing lanthanide functionalized organic-inorganic hybrid materials, such as Tb3+@1, it exhibits strong luminescence originating from efficient energy transfer, enabling quantitative analysis of PAP in physiological ranges. This method demonstrates high sensitivity and selectivity, offering potential as a diagnostic tool for home monitoring of PAP (Qin & Yan, 2018).
Crystal Structure Analysis
The molecular and crystal structures of N-(furylmethyl)propan-2-aminium salts, resulting from the interaction between maleic acid and N-R-furfurylamines, have been studied. These compounds, notable for their lack of reactivity in [4 + 2] cycloaddition reactions, provide insights into chemical interactions and structural configurations (Kvyatkovskaya et al., 2017).
Radiopharmaceutical Research
N-2-(furylmethyl iminodiacetic acid) (FMIDA) has been investigated for its potential as a renal function radiotracer. Labeling with [99mTc], this complex shows promise in renal imaging due to its efficient removal from the kidneys and bladder, indicating its application in medical diagnostics (Sanad, Ibrahim, & Talaat, 2017).
Phosphorescence Efficiency in Iridium(III) Complexes
A study on the impact of the phenylamine moiety on the structure, optical properties, and phosphorescence efficiencies of iridium(III) complexes highlights the role of N-(2-Furylmethyl)-N-phenylamine in enhancing the quantum yield and efficiency of phosphorescence. This research provides insights into the design of efficient red phosphorescent emitters (Ren et al., 2015).
Synthesis and Phytotoxicity Studies
The synthesis and phytotoxicity of N-aryl furaldimines and their aminophosphonic derivatives have been explored. This work contributes to the understanding of the ecological impact of these compounds on plant growth, emphasizing the importance of N-(2-Furylmethyl)-N-phenylamine in environmental chemistry (Matusiak et al., 2013).
Oxidative Coupling Reactions in Organic Synthesis
Research into the gold-catalyzed tandem oxidative coupling reaction of β-ketoallenes and arenes demonstrates the formation of 2-furylmethylarenes. This highlights the role of N-(2-Furylmethyl)-N-phenylamine in facilitating C-O and C-C bond formation, underscoring its importance in synthetic organic chemistry (Yasukawa et al., 2021).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-8,12H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYZEVXWZFESIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275627 | |
| Record name | N-(2-Furylmethyl)-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)-N-phenylamine | |
CAS RN |
4439-56-9 | |
| Record name | NSC97553 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Furylmethyl)-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


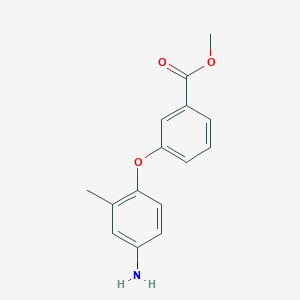


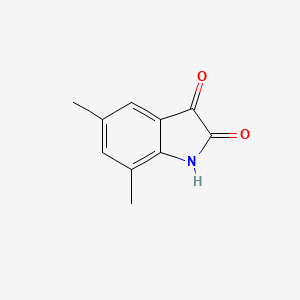

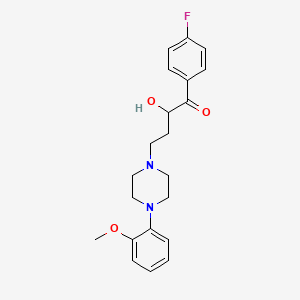


![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)



